Dihydropashanone
Overview
Description
Dihydropashanone is a naturally occurring compound isolated from the extract of Lindera erythrocarpa, a flowering plant native to eastern Asia. This compound has garnered attention due to its potential neuroprotective and anti-inflammatory properties .
Mechanism of Action
Target of Action
Dihydropashanone primarily targets nuclear factor (NF)-κB and nuclear factor E2-related factor 2 (Nrf2) in mouse microglial BV2 and HT22 cells . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .
Mode of Action
This compound interacts with its targets by inhibiting the lipopolysaccharide-induced inflammatory response and suppressing the activation of NF-κB in BV2 cells . It also induces the activation of the Nrf2/heme oxygenase (HO)-1 signaling pathway in BV2 and HT22 cells .
Biochemical Pathways
The compound affects the NF-κB and Nrf2/HO-1 signaling pathways. By suppressing NF-κB activation, this compound reduces neuroinflammation in microglia cells . On the other hand, by activating the Nrf2/HO-1 pathway, it protects neurons from oxidative stress .
Result of Action
This compound has been found to protect mouse hippocampus HT22 cells from glutamate-induced cell death . It exhibits antioxidant and anti-inflammatory properties, reducing the buildup of reactive oxygen species in HT22 cells . These actions suggest that this compound may have a broad range of applications in the treatment of neurodegenerative illnesses .
Biochemical Analysis
Biochemical Properties
Dihydropashanone has been found to interact with various biomolecules in the body. It has been shown to inhibit lipopolysaccharide-induced inflammatory response and suppress the activation of nuclear factor (NF)-κB in BV2 cells . This suggests that this compound may interact with enzymes and proteins involved in the inflammatory response.
Cellular Effects
This compound has been found to have protective effects on mouse hippocampus HT22 cells from glutamate-induced cell death . It also reduces the buildup of reactive oxygen species in HT22 cells and induces activation of the nuclear factor E2-related factor 2 (Nrf2)/heme oxygenase (HO)-1 signaling pathway in BV2 and HT22 cells . This suggests that this compound can influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It inhibits the activation of NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival . This compound also induces the activation of the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydropashanone typically involves the extraction from Lindera erythrocarpa. The plant material is subjected to solvent extraction, followed by chromatographic techniques to isolate the compound .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily focusing on optimizing the extraction process from natural sources. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography are employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dihydropashanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Scientific Research Applications
Dihydropashanone has a broad range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s due to its neuroprotective and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Curcumin: Another natural compound with neuroprotective and anti-inflammatory properties.
Resveratrol: Known for its antioxidant effects and potential in treating neurodegenerative diseases.
Quercetin: A flavonoid with similar anti-inflammatory and antioxidant properties.
Uniqueness
Dihydropashanone stands out due to its dual action of reducing neuroinflammation and protecting neurons from oxidative stress, making it a promising candidate for the treatment of neurodegenerative diseases .
Properties
IUPAC Name |
1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-21-14-10-13(19)15(16(20)17(14)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPRVIMCAIKNJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)C(=O)CCC2=CC=CC=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194804 | |
Record name | Dihydropashanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41997-41-5 | |
Record name | Dihydropashanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041997415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydropashanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dihydropashanone exert its neuroprotective effects at the cellular level?
A1: Research suggests that this compound interacts with multiple cellular pathways to protect neurons from damage. [] In microglial cells, it has been shown to suppress the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. [] This anti-inflammatory activity in microglia is crucial, as excessive inflammation contributes to neuronal death in neurodegenerative diseases. Additionally, this compound protects neurons from oxidative stress by activating the nuclear factor erythroid 2–related factor 2 (Nrf2)/heme oxygenase (HO)-1 signaling pathway in both neuronal and microglial cells. [] This pathway plays a vital role in cellular defense against oxidative damage, further contributing to the compound's neuroprotective potential.
Q2: Apart from Lindera erythrocarpa, are there other natural sources of this compound?
A2: Yes, this compound has also been isolated from Miliusa sinensis, a plant traditionally used in some cultures for medicinal purposes. [] This finding suggests a broader distribution of this compound in the plant kingdom and further highlights its potential therapeutic value.
Q3: What is the structure of this compound, and how was it determined?
A3: this compound is a dihydrochalcone, a class of flavonoids. Its chemical structure was elucidated using various spectroscopic techniques, including Infrared Spectroscopy (IR), High Resolution Mass Spectrometry (HR-MS), Electron Ionization Mass Spectrometry (EI-MS), and one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. [] These techniques provide information about the compound's functional groups, molecular weight, and connectivity of atoms, ultimately leading to the determination of its complete structure.
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